molecular formula C14H16N2O2S B2640547 1-[(4-methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea CAS No. 1211143-14-4

1-[(4-methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea

Cat. No.: B2640547
CAS No.: 1211143-14-4
M. Wt: 276.35
InChI Key: MPJQDCJYWXSZPO-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea is a synthetic organic compound that features a urea backbone substituted with a 4-methoxyphenylmethyl group and a thiophen-3-ylmethyl group

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea typically involves the reaction of 4-methoxybenzylamine with thiophen-3-ylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the urea group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Nitric acid, halogens; in solvents like acetic acid or chloroform.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

    1-[(4-Methoxyphenyl)methyl]-3-[(thiophen-2-yl)methyl]urea: Similar structure but with a thiophen-2-yl group instead of thiophen-3-yl.

    1-[(4-Methoxyphenyl)methyl]-3-[(furan-3-yl)methyl]urea: Contains a furan ring instead of a thiophene ring.

    1-[(4-Methoxyphenyl)methyl]-3-[(pyridin-3-yl)methyl]urea: Features a pyridine ring instead of a thiophene ring.

Uniqueness: 1-[(4-Methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness can lead to distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-18-13-4-2-11(3-5-13)8-15-14(17)16-9-12-6-7-19-10-12/h2-7,10H,8-9H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJQDCJYWXSZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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